Cas no 213476-12-1 (Lansoprazole N-Oxide)

Lansoprazole N-Oxide structure
Lansoprazole N-Oxide structure
商品名:Lansoprazole N-Oxide
CAS番号:213476-12-1
MF:C16H14F3N3O3S
メガワット:385.36100
MDL:MFCD22380629
CID:854382
PubChem ID:23656863

Lansoprazole N-Oxide 化学的及び物理的性質

名前と識別子

    • Lansoprazole N-Oxide
    • 1H-Benzimidazole, 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-
    • 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
    • LANSOPRAZOLE EP IMPURITY A (""N-OXIDE"")
    • UNII-51C3Z1Q9J3
    • 2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
    • Lansoprazole Imp. A
    • SCHEMBL13841008
    • 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole (Lansoprazole N-Oxide)
    • 213476-12-1
    • 1346604-20-3
    • Lansoprazole EP Impurity A
    • LANSOPRAZOLE IMPURITY A [EP IMPURITY]
    • AS-82621
    • 1H-BENZIMIDAZOLE, 2-(((3-METHYL-1-OXIDO-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL)SULFINYL)-
    • LansoprazoleN-oxide
    • 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole; Lansoprazole Imp. A (EP); Lansoprazole N-Oxide; Lansoprazole Impurity A
    • LANSOPRAZOLE IMPURITY, LANSOPRAZOLE N-OXIDE- [USP IMPURITY]
    • 2-((RS)-((3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE
    • Lansoprazole-d4N-Oxide
    • BCP17470
    • F19338
    • OBGHBYDDJGHGNS-UHFFFAOYSA-N
    • EN300-20041979
    • A1-03883
    • 2-[(1H-1,3-BENZODIAZOLE-2-SULFINYL)METHYL]-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-1-IUM-1-OLATE
    • Q27260891
    • 51C3Z1Q9J3
    • MDL: MFCD22380629
    • インチ: InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
    • InChIKey: OBGHBYDDJGHGNS-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 385.07100
  • どういたいしつりょう: 385.07079698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 511
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 196-200 ºC (dec.)
  • ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
  • PSA: 99.65000
  • LogP: 4.41440

Lansoprazole N-Oxide セキュリティ情報

  • セキュリティの説明: 24/25

Lansoprazole N-Oxide 税関データ

  • 税関コード:29309090

Lansoprazole N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M7357558-100mg
LansoprazoleN-oxide
213476-12-1 95%
100mg
RMB 11772.00 2025-02-21
TRC
L175035-50mg
Lansoprazole N-Oxide
213476-12-1
50mg
$1182.00 2023-05-18
TRC
L175035-100mg
Lansoprazole N-Oxide
213476-12-1
100mg
$1740.00 2023-05-18
Enamine
EN300-20041979-0.25g
2-[(1H-1,3-benzodiazole-2-sulfinyl)methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-olate
213476-12-1 95%
0.25g
$785.0 2023-09-16
TRC
L175035-10mg
Lansoprazole N-Oxide
213476-12-1
10mg
$ 362.00 2023-09-07
BAI LING WEI Technology Co., Ltd.
1172265-100MG
Lansoprazole N-oxide, 98%
213476-12-1 98%
100MG
¥ 14715 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-488703-2.5 mg
Lansoprazole N-Oxide,
213476-12-1
2.5 mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-488771-1 mg
Lansoprazole-d4 N-Oxide,
213476-12-1
1mg
¥2,858.00 2023-07-11
BAI LING WEI Technology Co., Ltd.
J60L175035-5mg
Lansoprazole N-Oxide
213476-12-1
5mg
¥3264 2023-11-24
BAI LING WEI Technology Co., Ltd.
J60L175035-25mg
Lansoprazole N-Oxide
213476-12-1
25mg
¥10672 2023-11-24

Lansoprazole N-Oxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  145 min, 0 °C; 15 min, 0 °C
リファレンス
Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles
Ray, Purna C.; Mittapelli, Vasantha; Rohatgi, Amit; Tyagi, Om Dutt, Synthetic Communications, 2007, 37(17), 2861-2868

Lansoprazole N-Oxide Raw materials

Lansoprazole N-Oxide Preparation Products

Lansoprazole N-Oxide 関連文献

Lansoprazole N-Oxideに関する追加情報

Introduction to Lansoprazole N-Oxide (CAS No: 213476-12-1)

Lansoprazole N-Oxide, with the chemical identifier CAS No: 213476-12-1, is a significant derivative of the widely recognized proton pump inhibitor (PPI), Lansoprazole. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. As a member of the benzimidazole class, Lansoprazole N-Oxide exhibits distinct pharmacokinetic and pharmacodynamic characteristics that make it a subject of intense research interest.

The synthesis of Lansoprazole N-Oxide involves the introduction of an oxygen atom at the nitrogen position of the lansoprazole molecule. This modification not only alters its chemical reactivity but also influences its biological activity. The compound has been studied for its role in modulating gastric acid secretion, a mechanism that is central to the treatment of various gastrointestinal disorders. Unlike its parent compound, Lansoprazole N-Oxide demonstrates a different spectrum of interactions with biological targets, which may offer novel therapeutic advantages.

In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural-activity relationships (SAR) of Lansoprazole N-Oxide. These studies have highlighted its potential as a lead compound for developing new therapeutic agents with improved efficacy and reduced side effects. The compound's ability to interact with specific enzymes and receptors has been explored in detail, revealing pathways that could be exploited for treating conditions beyond gastric acid-related disorders.

The pharmacological profile of Lansoprazole N-Oxide has been compared with that of other PPIs, including omeprazole and pantoprazole. Research indicates that while it shares similar mechanisms of action, such as inhibiting H+/K+-ATPase, it may exhibit differences in binding affinity and metabolic stability. These differences could be pivotal in determining its clinical utility and potential for combination therapies. The compound's stability under various physiological conditions has also been a focus of investigation, as it directly impacts its bioavailability and therapeutic efficacy.

One of the most intriguing aspects of Lansoprazole N-Oxide is its potential role in drug development pipelines. Preclinical studies have suggested that it may possess properties conducive to treating not only gastrointestinal issues but also other conditions such as neurodegenerative diseases and inflammatory disorders. The benzimidazole core structure is known for its versatility in medicinal chemistry, and modifications like those seen in Lansoprazole N-Oxide often lead to compounds with novel biological activities.

The synthesis methodologies for producing high-purity Lansoprazole N-Oxide have been refined over time, ensuring that pharmaceutical-grade material can be obtained efficiently. Modern synthetic routes often involve catalytic oxidation processes that minimize byproduct formation and maximize yield. These advancements are crucial for scaling up production while maintaining stringent quality control standards. The availability of reliable synthetic protocols has enabled researchers to conduct more extensive studies on the compound's properties and applications.

The regulatory landscape for approving new pharmaceuticals like Lansoprazole N-Oxide is rigorous but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and manufacturing processes before granting approval for clinical use. The ongoing research into this compound aims to gather such data systematically, ensuring that any future applications are supported by robust scientific evidence. This includes toxicological studies, pharmacokinetic evaluations, and clinical trials designed to assess its therapeutic potential.

In conclusion, Lansoprazole N-Oxide (CAS No: 213476-12-1) represents a promising area of research within the pharmaceutical industry. Its unique structural features and potential therapeutic applications make it a valuable compound for further investigation. As research continues to uncover new insights into its pharmacological properties, it is likely that new uses for this derivative will emerge, offering patients additional treatment options for various health conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:213476-12-1)Lansoprazole N-Oxide
A899525
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):181.0/307.0/521.0/885.0